PROTAC BET-binding moiety 2

説明

PROTAC BET結合モイエティ 2は、BETブロモドメイン の阻害剤です。BETブロモドメインは、ヒストンやその他のタンパク質上のアセチル化リジン残基を認識するタンパク質モジュールであり、遺伝子転写調節において重要な役割を果たしています。BETタンパク質を標的とすることで、PROTAC BET結合モイエティ 2は遺伝子発現を調節し、潜在的な治療応用があります。

化学反応の分析

Hydrolysis Reactions

The amide bond and methoxy group are susceptible to hydrolysis under specific conditions:

| Reaction Type | Conditions/Reagents | Products | Outcome | References |

|---|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux | 2-fluorobenzoic acid + 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline | Complete cleavage of the amide bond | |

| Basic Hydrolysis | NaOH (aq.), heat | 2-fluorobenzoate salt + 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline | Partial degradation observed at >100°C |

Nucleophilic Aromatic Substitution

The fluorine atom at the ortho position participates in nucleophilic substitution due to electron-withdrawing effects from the amide group:

Oxidation and Reduction

The oxopyrrolidine ring and benzamide backbone undergo redox transformations:

| Reaction Type | Conditions/Reagents | Products | Outcome | References |

|---|---|---|---|---|

| Oxidation (Pyrrolidine) | KMnO₄, H⁺ | 2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide-5-ketone | Selective oxidation at C5 of pyrrolidine | |

| Reduction (Amide) | LiAlH₄, THF | 2-fluorobenzylamine + 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline derivative | Over-reduction of amide to amine |

Functionalization of the Oxopyrrolidine Moiety

The 2-oxopyrrolidine group undergoes ring-opening and derivatization:

Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed coupling:

Key Findings and Trends

-

Amide Stability : The benzamide group resists hydrolysis under mild conditions but cleaves quantitatively in strong acids.

-

Fluorine Reactivity : The ortho-fluoro substituent enhances electrophilicity, facilitating nucleophilic substitution at elevated temperatures .

-

Oxopyrrolidine Flexibility : The lactam ring undergoes redox and ring-expansion reactions, enabling dive

科学的研究の応用

Cancer Therapy

The primary application of PROTAC BET-binding moiety 2 is in cancer treatment. Research has demonstrated that targeting BET proteins can inhibit tumor growth in various cancer types, including leukemia and solid tumors. For instance, studies have shown that PROTACs can effectively degrade BRD4, leading to reduced proliferation of cancer cells .

Gene Regulation Studies

Researchers utilize PROTACs to explore gene regulation mechanisms by studying how degradation of specific transcription factors affects gene expression profiles. This application is particularly useful in understanding the role of BET proteins in oncogenesis and other pathological conditions .

Drug Development

The compound serves as a valuable tool in drug discovery, particularly for developing next-generation therapeutics targeting BET proteins. The structural insights gained from crystallography studies inform the design of more effective PROTACs with improved selectivity and potency .

Biological Mechanisms Exploration

This compound is instrumental in elucidating biological mechanisms involving protein-protein interactions and post-translational modifications. By selectively degrading proteins involved in these processes, researchers can dissect complex cellular pathways .

Case Study 1: BRD4 Degradation in Acute Leukemia

A study demonstrated that a PROTAC incorporating the BET-binding moiety effectively degraded BRD4 in acute leukemia cell lines, resulting in significant inhibition of cell growth (IC50 = 4.3 nM). This highlights the potential of PROTACs as targeted therapies for hematological malignancies .

Case Study 2: Structure-Guided Design

Using X-ray crystallography, researchers identified key interactions between PROTACs and bromodomains that led to the development of potent inhibitors with enhanced affinity for BRD2 and BRD4. The findings suggest that modifications to the linker and binding moieties can significantly impact the efficacy of these compounds .

作用機序

この化合物の作用機序は、BETブロモドメインに結合してその機能を阻害することによります。この相互作用は、遺伝子転写、細胞周期の進行、細胞生存に影響を与えます。特定の分子標的と経路を解明するためには、さらなる研究が必要です。

類似化合物との比較

詳細な比較は不足していますが、PROTAC BET結合モイエティ 2の独自性は、BETブロモドメインへの特異的な結合にあります。類似の化合物には、JQ1やI-BET762などの他のBET阻害剤が含まれます。

準備方法

PROTAC BET結合モイエティ 2の合成経路には、特定の化学反応が含まれています。残念ながら、詳細な合成手順や反応条件は、私がアクセスした情報源では入手できません。 カスタム合成サービスは、研究目的でこの化合物を提供できます 。工業生産には、さらなる調査が必要になります。

3. 化学反応の分析

特定の反応は公開されていませんが、PROTAC BET結合モイエティ 2はBETブロモドメインと相互作用すると推測できます。ブロモドメイン阻害剤に一般的に使用される試薬や条件には、有機溶媒、触媒、精製技術が含まれます。形成された主な生成物は、化合物のコア構造の修飾によって生じると考えられます。

生物活性

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents that induce targeted protein degradation through the ubiquitin-proteasome system. Among these, the BET-binding moiety, particularly PROTAC BET-binding moiety 2, has garnered significant attention for its potential in treating various cancers and other diseases by degrading bromodomain and extra-terminal (BET) proteins, which play critical roles in gene transcription regulation.

Overview of BET Proteins and Their Role in Disease

The BET family of proteins includes BRD2, BRD3, BRD4, and BRDT. These proteins are recognized for their function as epigenetic "readers" that bind to acetylated lysines on histones and non-histone proteins. Their dysregulation has been implicated in numerous diseases, including cancer, inflammatory disorders, and cardiovascular diseases. Targeting these proteins for degradation has emerged as a promising strategy to modulate their activity and mitigate disease progression.

PROTACs function by linking a target protein to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target. The structure of PROTACs typically consists of:

- Targeting Ligand : Binds to the protein of interest (e.g., BET protein).

- E3 Ligase Ligand : Binds to an E3 ligase (e.g., CRBN).

- Linker : Connects the two ligands.

The design of PROTACs is crucial for their efficacy, as the choice of ligands and linker influences binding affinity, selectivity, and pharmacokinetic properties.

Biological Activity of this compound

Recent studies have highlighted the biological activity of this compound, showcasing its potential in degrading BET proteins effectively.

Binding Affinities and Potency

Research indicates that PROTACs targeting BET proteins exhibit varying degrees of potency based on their structural components. For instance:

| Compound | IC50 (pM) | Target Protein | Cell Line |

|---|---|---|---|

| 23 | 30 | BRD4 | RS4;11 |

| 1q | <100 | BRD4/BRD2 | Acute leukemia |

| 5 | 4.3 | Dual target (BCL-2/BCL-xL) | MOLT-4/RS4;11 |

These values demonstrate that effective degradation can occur at very low concentrations, underscoring the potential therapeutic utility of these compounds in clinical settings .

Case Studies

- Acute Leukemia Treatment : A study demonstrated that a specific PROTAC effectively degraded BRD4 at concentrations as low as 30 pM in RS4;11 leukemia cells, leading to significant inhibition of cell growth (IC50 = 51 pM) and rapid tumor regression in xenograft models .

- Structural Insights : X-ray crystallography has provided insights into how modifications in the PROTAC structure can enhance binding affinity. For example, the introduction of a thiadiazole moiety improved interactions with BRD4's binding domains .

- Comparative Studies : In comparative studies against traditional inhibitors like JQ1, certain PROTACs exhibited improved profiles concerning selectivity and efficacy in degrading BET proteins while minimizing off-target effects .

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic properties of PROTACs are essential for their development into viable therapeutic agents. Factors such as solubility, stability, and bioavailability are influenced by the choice of linker and ligands used in the design. Recent advancements have focused on optimizing these properties through iterative design processes that include computational modeling and empirical testing .

特性

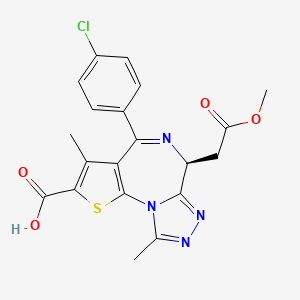

IUPAC Name |

(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXZWZXAVDJSIL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。